Cas no 2229433-47-8 ((3-methylphenyl)methyl sulfamate)

(3-methylphenyl)methyl sulfamate 化学的及び物理的性質
名前と識別子
-
- (3-methylphenyl)methyl sulfamate
- EN300-1988845
- 2229433-47-8
-
- インチ: 1S/C8H11NO3S/c1-7-3-2-4-8(5-7)6-12-13(9,10)11/h2-5H,6H2,1H3,(H2,9,10,11)
- InChIKey: BOAAHIPUWVVDOZ-UHFFFAOYSA-N
- ほほえんだ: S(N)(=O)(=O)OCC1C=CC=C(C)C=1
計算された属性
- せいみつぶんしりょう: 201.04596439g/mol
- どういたいしつりょう: 201.04596439g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 245
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 77.8Ų
(3-methylphenyl)methyl sulfamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1988845-1.0g |
(3-methylphenyl)methyl sulfamate |
2229433-47-8 | 1g |
$986.0 | 2023-06-02 | ||
Enamine | EN300-1988845-10.0g |
(3-methylphenyl)methyl sulfamate |
2229433-47-8 | 10g |
$4236.0 | 2023-06-02 | ||
Enamine | EN300-1988845-10g |
(3-methylphenyl)methyl sulfamate |
2229433-47-8 | 10g |
$3007.0 | 2023-09-16 | ||
Enamine | EN300-1988845-1g |
(3-methylphenyl)methyl sulfamate |
2229433-47-8 | 1g |
$699.0 | 2023-09-16 | ||
Enamine | EN300-1988845-0.05g |
(3-methylphenyl)methyl sulfamate |
2229433-47-8 | 0.05g |
$587.0 | 2023-09-16 | ||
Enamine | EN300-1988845-0.1g |
(3-methylphenyl)methyl sulfamate |
2229433-47-8 | 0.1g |
$615.0 | 2023-09-16 | ||
Enamine | EN300-1988845-2.5g |
(3-methylphenyl)methyl sulfamate |
2229433-47-8 | 2.5g |
$1370.0 | 2023-09-16 | ||
Enamine | EN300-1988845-0.25g |
(3-methylphenyl)methyl sulfamate |
2229433-47-8 | 0.25g |
$642.0 | 2023-09-16 | ||
Enamine | EN300-1988845-0.5g |
(3-methylphenyl)methyl sulfamate |
2229433-47-8 | 0.5g |
$671.0 | 2023-09-16 | ||
Enamine | EN300-1988845-5.0g |
(3-methylphenyl)methyl sulfamate |
2229433-47-8 | 5g |
$2858.0 | 2023-06-02 |
(3-methylphenyl)methyl sulfamate 関連文献
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1. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
-
C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
8. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
(3-methylphenyl)methyl sulfamateに関する追加情報
Comprehensive Overview of (3-methylphenyl)methyl sulfamate (CAS No. 2229433-47-8): Properties, Applications, and Industry Insights
(3-methylphenyl)methyl sulfamate (CAS No. 2229433-47-8) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique sulfamate ester structure. This compound, also referred to as 3-methylbenzyl sulfamate, features a methylphenyl group bonded to a sulfamate moiety, offering versatile reactivity for derivatization. Its molecular formula, C8H11NO3S, and precise synthesis routes have been documented in recent patents, highlighting its potential as an intermediate for bioactive molecules.
Recent studies emphasize the role of sulfamate-containing compounds in modulating enzymatic activity, particularly in targeting carbonic anhydrases and hormone-dependent pathways. Researchers are exploring (3-methylphenyl)methyl sulfamate analogs for their potential in selective inhibition applications, aligning with trends in precision medicine and sustainable crop protection. The compound’s stability under physiological pH conditions makes it a candidate for prodrug development, addressing frequent queries about "sulfamate prodrug stability" and "extended-release formulations" in pharmaceutical forums.
From an industrial perspective, the demand for high-purity sulfamates has surged, driven by advancements in green chemistry and catalytic processes. CAS No. 2229433-47-8 is often discussed alongside benzylic sulfonation techniques, a hot topic in synthetic chemistry circles. Analytical methods such as HPLC-MS and 1H-NMR are critical for quality control, as evidenced by frequent searches for "sulfamate characterization protocols" and "batch-to-batch consistency" in specialty chemical databases.
Environmental and regulatory considerations are paramount when handling (3-methylphenyl)methyl sulfamate. While not classified as hazardous under current GHS standards, proper storage at 2–8°C in amber glass containers is recommended to prevent hydrolysis—a common concern reflected in search terms like "sulfamate shelf life" and "moisture-sensitive compounds". The compound’s biodegradability profile remains under investigation, with preliminary data suggesting moderate persistence in aqueous systems.
Market analysts note growing interest in custom sulfamation services for this compound, particularly from contract research organizations (CROs) developing targeted kinase inhibitors. Patent landscapes reveal applications in non-steroidal anti-inflammatory (NSAID) prodrugs and plant growth regulators, addressing trending queries about "next-gen NSAID alternatives" and "low-residue agrochemicals". The global API (Active Pharmaceutical Ingredient) sector projects a 6.2% CAGR for sulfamate derivatives through 2030.
Technical literature highlights innovative purification techniques for CAS No. 2229433-47-8, including supercritical fluid chromatography (SFC) and molecularly imprinted polymers (MIPs)—topics frequently searched alongside "chiral sulfamate resolution". Recent publications in Organic Process Research & Development detail optimized routes achieving >99.5% purity, crucial for meeting stringent ICH Q3A guidelines in pharmaceutical applications.
In conclusion, (3-methylphenyl)methyl sulfamate represents a dynamic intersection of synthetic chemistry and applied life sciences. Its evolving applications respond to industry demands for safer chemical alternatives and efficient synthetic methodologies, making CAS No. 2229433-47-8 a compound of sustained scientific and commercial interest.
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